molecular formula C10H14ClNO4S2 B2815191 4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride CAS No. 1016723-92-4

4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride

Cat. No. B2815191
CAS RN: 1016723-92-4
M. Wt: 311.8
InChI Key: FNMXYDGPQHCAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1016723-92-4 . It has a molecular weight of 311.81 and its molecular formula is C10H14ClNO4S2 . The IUPAC name for this compound is 4-[(isobutylamino)sulfonyl]benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNO4S2/c1-8(2)7-12-18(15,16)10-5-3-9(4-6-10)17(11,13)14/h3-6,8,12H,7H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

As mentioned earlier, aromatic compounds like this one often undergo electrophilic aromatic substitution . The key step for this reaction is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.81 and its molecular formula is C10H14ClNO4S2 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which may structurally resemble the compound due to the presence of sulfonamide and sulfonyl chloride functionalities, are known for their wide usage across numerous industrial and commercial applications. The environmental fate of these chemicals, including their microbial degradation, has been a subject of research. Studies suggest that microbial degradation plays a significant role in breaking down non-fluorinated functionalities, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) (Liu & Avendaño, 2013).

Sulfonamide Inhibitors in Medicinal Chemistry

Sulfonamide compounds, including sulfonamide inhibitors, have been the focus of numerous studies for their therapeutic potentials. These compounds have been investigated for their roles as inhibitors in various biological pathways and diseases. The scientific and patent literature from 2013 to the present has reviewed the main classes of sulfonamide inhibitors, highlighting their significance in treating conditions such as cancer, glaucoma, inflammation, and even dandruff. The antiviral HIV protease inhibitor amprenavir and anticancer agents are notable examples of sulfonamide application in medicinal chemistry (Gulcin & Taslimi, 2018).

Environmental and Health Implications

The persistence and potential toxicity of poly- and perfluoroalkyl substances, which are structurally related to sulfonamide and sulfonyl chloride compounds, have prompted research into their environmental and health impacts. Studies have explored their presence in drinking water and their bioaccumulation in the environment, demonstrating the need for continued monitoring and assessment to understand their effects on human health and ecosystems (Domingo & Nadal, 2019).

properties

IUPAC Name

4-(2-methylpropylsulfamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-8(2)7-12-18(15,16)10-5-3-9(4-6-10)17(11,13)14/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMXYDGPQHCAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.